molecular formula C17H18O4 B14722469 Ethyl 2-hydroxy-2-(4-phenylmethoxyphenyl)acetate CAS No. 6309-92-8

Ethyl 2-hydroxy-2-(4-phenylmethoxyphenyl)acetate

Cat. No.: B14722469
CAS No.: 6309-92-8
M. Wt: 286.32 g/mol
InChI Key: CXJDDJYKMCBBJC-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2-(4-phenylmethoxyphenyl)acetate is an organic compound with a complex structure that includes both ester and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-2-(4-phenylmethoxyphenyl)acetate typically involves the esterification of 2-hydroxy-2-(4-phenylmethoxyphenyl)acetic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-(4-phenylmethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylmethoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

Ethyl 2-hydroxy-2-(4-phenylmethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-2-(4-phenylmethoxyphenyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The phenylmethoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-hydroxy-2-phenylacetate
  • Methyl 4-hydroxyphenylacetate
  • Ethyl 2-hydroxy-2-(4-methoxyphenyl)acetate

Uniqueness

Ethyl 2-hydroxy-2-(4-phenylmethoxyphenyl)acetate is unique due to the presence of both the hydroxy and phenylmethoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

6309-92-8

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(4-phenylmethoxyphenyl)acetate

InChI

InChI=1S/C17H18O4/c1-2-20-17(19)16(18)14-8-10-15(11-9-14)21-12-13-6-4-3-5-7-13/h3-11,16,18H,2,12H2,1H3

InChI Key

CXJDDJYKMCBBJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O

Origin of Product

United States

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